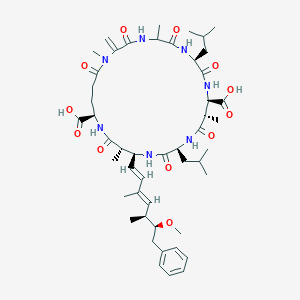
Microcystin LL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microcystin LL is a type of cyclic peptide toxin produced by certain species of cyanobacteria, commonly known as blue-green algae. These toxins have been found to pose a significant threat to human and animal health, as well as to the environment. The purpose of
科学研究应用
Microcystin LL has been the subject of extensive scientific research, due to its potential impact on human and animal health, as well as its environmental implications. Researchers have studied the effects of microcystin LL on a variety of biological systems, including cells, tissues, and whole organisms. This research has led to a better understanding of the mechanisms by which microcystin LL exerts its toxic effects, as well as the potential health risks associated with exposure to this toxin.
作用机制
Microcystin LL exerts its toxic effects by inhibiting the activity of certain enzymes in the liver and other organs. Specifically, microcystin LL binds to and inhibits the activity of protein phosphatases, which are enzymes that play a critical role in regulating cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including damage to liver cells, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
Exposure to microcystin LL has been shown to have a variety of biochemical and physiological effects on both humans and animals. These effects can include liver damage, kidney damage, oxidative stress, inflammation, and even death in severe cases. The severity of these effects can depend on a variety of factors, including the dose and duration of exposure, as well as the individual's age, health status, and other factors.
实验室实验的优点和局限性
Microcystin LL has several advantages as a research tool, including its ability to selectively inhibit protein phosphatases, which can provide insights into the role of these enzymes in cellular processes. However, there are also limitations to the use of microcystin LL in lab experiments, including the potential for off-target effects, as well as the need for careful handling and disposal of this toxic substance.
未来方向
There are several areas of future research that could help to advance our understanding of microcystin LL and its impact on human and animal health, as well as the environment. These include:
1. Developing new methods for detecting and quantifying microcystin LL in environmental samples, to better understand the extent of its presence and potential impact.
2. Studying the long-term health effects of exposure to microcystin LL, including the potential for chronic liver and kidney damage.
3. Investigating the potential for microcystin LL to interact with other environmental toxins, and the implications of these interactions for human and animal health.
4. Exploring the potential for developing new treatments or preventative measures for microcystin LL poisoning, based on a better understanding of its mechanism of action.
Conclusion:
In conclusion, microcystin LL is a complex and potentially harmful toxin produced by certain species of cyanobacteria. While this toxin has been the subject of extensive scientific research, there is still much that remains unknown about its impact on human and animal health, as well as the environment. By continuing to study microcystin LL and its effects, we can gain a better understanding of this toxin and work towards developing effective strategies for mitigating its impact.
合成方法
Microcystin LL is synthesized by certain species of cyanobacteria, particularly those in the genera Microcystis and Planktothrix. The production of microcystin LL is influenced by a variety of environmental factors, including temperature, light intensity, and nutrient availability. The synthesis of microcystin LL involves a complex series of enzymatic reactions, which ultimately result in the production of a cyclic heptapeptide.
属性
CAS 编号 |
154037-67-9 |
|---|---|
产品名称 |
Microcystin LL |
分子式 |
C49H73N7O12 |
分子量 |
952.1 g/mol |
IUPAC 名称 |
(8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8,15-bis(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C49H73N7O12/c1-26(2)22-37-46(62)51-35(19-18-28(5)24-29(6)39(68-12)25-34-16-14-13-15-17-34)30(7)42(58)52-36(48(64)65)20-21-40(57)56(11)33(10)45(61)50-32(9)44(60)54-38(23-27(3)4)47(63)55-41(49(66)67)31(8)43(59)53-37/h13-19,24,26-27,29-32,35-39,41H,10,20-23,25H2,1-9,11-12H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,55,63)(H,64,65)(H,66,67)/b19-18+,28-24+/t29-,30-,31-,32?,35-,36+,37-,38-,39-,41+/m0/s1 |
InChI 键 |
GLDUYXHQWLQPRR-IIERUUKBSA-N |
手性 SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
规范 SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
同义词 |
microcystin LL microcystin-LL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



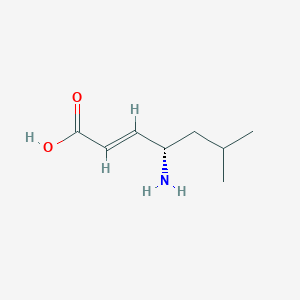
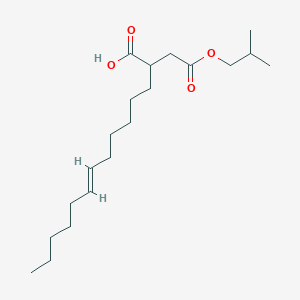
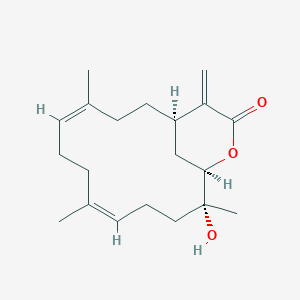
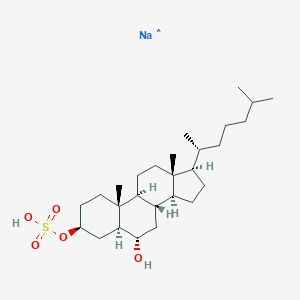

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
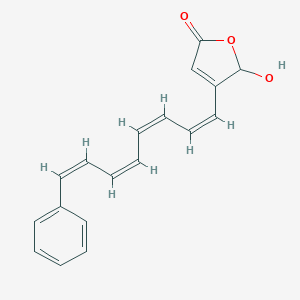
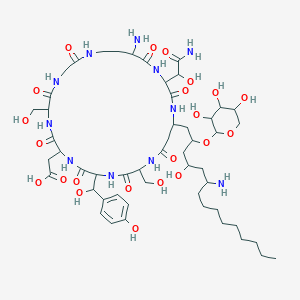

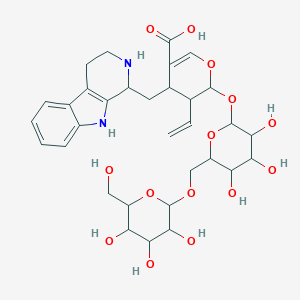



![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)